3-Bromo-5-cyclopropoxy-4-iodopyridine
Description
3-Bromo-5-cyclopropoxy-4-iodopyridine is a halogenated pyridine derivative featuring bromine (Br) at position 3, iodine (I) at position 4, and a cyclopropoxy group (cyclopropyl ether) at position 4.
Properties
Molecular Formula |
C8H7BrINO |
|---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxy-4-iodopyridine |
InChI |
InChI=1S/C8H7BrINO/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
VOUJYFMNAZZBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2I)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Bromo-5-cyclopropoxy-4-iodopyridine involves several steps, starting with the preparation of 3,5-dibromopyridine. One common method involves the reaction of 3,5-dibromopyridine with isopropylmagnesium chloride in tetrahydrofuran, followed by the addition of iodine . The reaction is typically carried out at low temperatures (-10 to -5°C) to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
3-Bromo-5-cyclopropoxy-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3-Bromo-5-cyclopropoxy-4-iodopyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds for research purposes.
Medicine: As a building block in the synthesis of potential pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-5-cyclopropoxy-4-iodopyridine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the substituent patterns of 3-Bromo-5-cyclopropoxy-4-iodopyridine with structurally related pyridine derivatives identified in the evidence:
| Compound Name | Position 3 | Position 4 | Position 5 | Key Features |
|---|---|---|---|---|
| This compound | Br | I | Cyclopropoxy | High steric hindrance, dual halogens |
| 3-Bromo-5-isopropoxypyridine | Br | H | Isopropoxy | Smaller alkoxy group, no iodine |
| 3-Bromo-4-chloropyridine hydrochloride | Br | Cl | H | Chlorine at C4, hydrochloride salt |
| 3-Bromo-2-fluoro-5-methylpyridine | Br | H | H (F at C2, CH₃ at C5) | Fluoro and methyl substituents |
| 3-Bromo-2-chloro-5-fluoropyridine | Br | Cl | F (at C5) | Mixed halogens at C2 and C5 |
Physical Properties
- Molecular Weight : The iodine atom increases the molecular weight (MW = 380.92 g/mol) compared to analogs like 3-Bromo-5-isopropoxypyridine (MW ≈ 244.05 g/mol) .
- Solubility : Hydrochloride salts (e.g., 3-Bromo-4-chloropyridine hydrochloride) exhibit higher water solubility, whereas the cyclopropoxy group in the target compound reduces polarity, favoring organic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
